

# Application Notes and Protocols for Antibody Conjugation with Azido-PEG3-NHS Ester

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## Compound of Interest

Compound Name: Azido-PEG3-flouride

Cat. No.: B13718982

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## Introduction

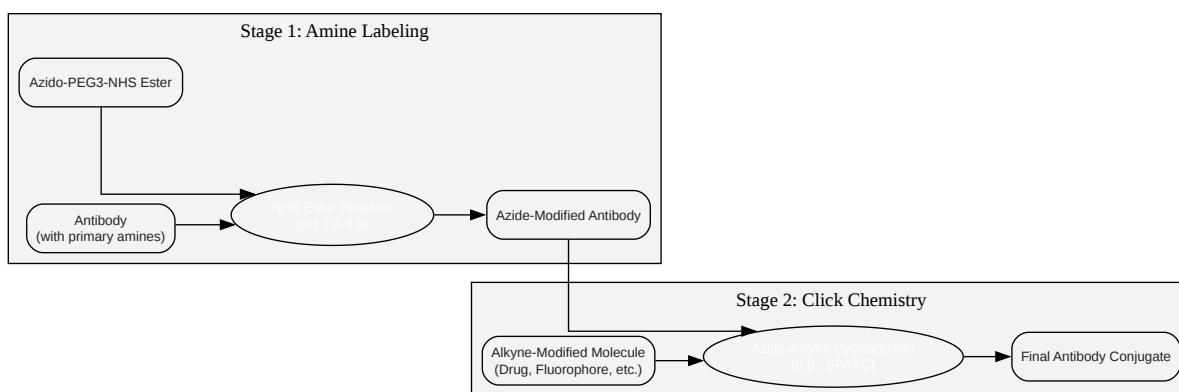
This document provides a comprehensive guide for the covalent labeling of antibodies with Azido-PEG3-NHS ester. This bifunctional linker is instrumental in a two-step conjugation strategy, pivotal for the development of advanced biologics such as antibody-drug conjugates (ADCs) and precisely functionalized immunoconjugates for research and therapeutic applications.<sup>[1]</sup>

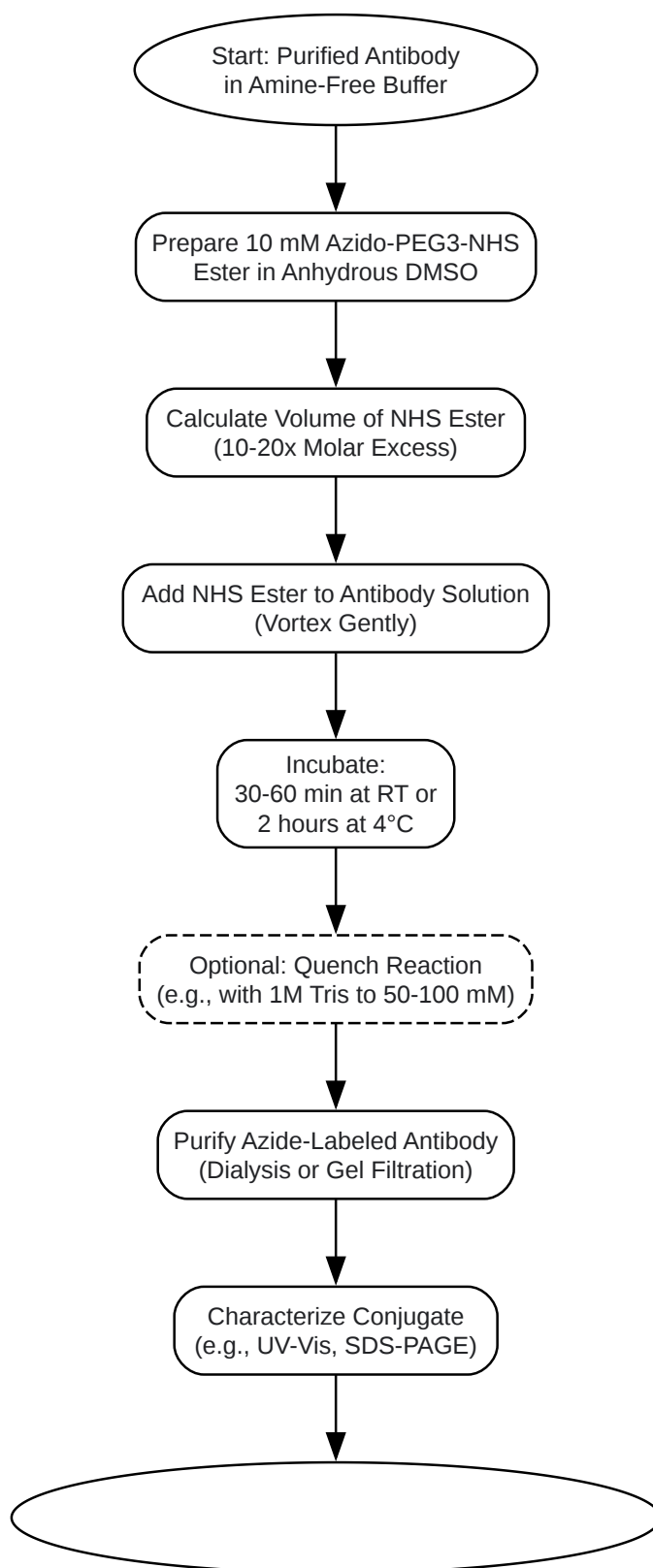
The initial step involves the reaction of the N-hydroxysuccinimide (NHS) ester group with primary amines, predominantly the  $\epsilon$ -amino groups of lysine residues on the antibody, to form a stable amide bond.<sup>[2]</sup> This reaction introduces a polyethylene glycol (PEG) spacer arm terminating in an azide ( $N_3$ ) group. This azide serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the efficient and specific attachment of a molecule of interest (e.g., a fluorophore, biotin, or a cytotoxic drug) that has been modified with an alkyne group.<sup>[1][3][4]</sup>

## Reaction Mechanism and Workflow

The conjugation process is a two-stage process. First, the NHS ester of the Azido-PEG3-NHS linker reacts with primary amines on the antibody via nucleophilic acyl substitution. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in a stable amide linkage, releasing N-hydroxysuccinimide (NHS) as a byproduct.<sup>[2][5][6]</sup> The incorporated azide group is

then available for a highly specific and efficient cycloaddition reaction with a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO), a process commonly referred to as click chemistry.<sup>[1][7]</sup>





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